BenchChemオンラインストアへようこそ!

2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Physicochemical profiling Lipophilicity Halogen effects

2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1105227-51-7) is a synthetic small-molecule acetamide derivative (molecular formula C₁₈H₂₀FNO₄; molecular weight 333.4 g·mol⁻¹) characterized by a 3,4-dimethoxyphenylacetyl group linked via an amide bond to a 2-(4-fluorophenoxy)ethylamine moiety. The compound possesses a moderate calculated logP (~3.1) and a topological polar surface area (tPSA) of 56 Ų, placing it within property space favorable for passive membrane permeability and oral bioavailability according to standard drug-likeness filters.

Molecular Formula C18H20FNO4
Molecular Weight 333.359
CAS No. 1105227-51-7
Cat. No. B2730776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
CAS1105227-51-7
Molecular FormulaC18H20FNO4
Molecular Weight333.359
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCCOC2=CC=C(C=C2)F)OC
InChIInChI=1S/C18H20FNO4/c1-22-16-8-3-13(11-17(16)23-2)12-18(21)20-9-10-24-15-6-4-14(19)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)
InChIKeySKDUXJFFVFGQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide – Key Physicochemical and Structural Context for Procurement


2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1105227-51-7) is a synthetic small-molecule acetamide derivative (molecular formula C₁₈H₂₀FNO₄; molecular weight 333.4 g·mol⁻¹) characterized by a 3,4-dimethoxyphenylacetyl group linked via an amide bond to a 2-(4-fluorophenoxy)ethylamine moiety . The compound possesses a moderate calculated logP (~3.1) and a topological polar surface area (tPSA) of 56 Ų, placing it within property space favorable for passive membrane permeability and oral bioavailability according to standard drug-likeness filters [1]. Publicly available biological annotation is extremely sparse; the Zinc15 database lists no known activities in ChEMBL and no SEA-predicted targets as of the latest release [1].

Why a Direct Substitute for 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide Cannot Be Assumed Without Comparative Data


Currently, no public head-to-head pharmacological studies directly compare 1105227-51-7 against its closest structural analogs (e.g., 2-(3,4-dimethoxyphenyl)-N-(2-phenoxyethyl)acetamide [des-fluoro], 2-(3,4-dimethoxyphenyl)-N-(2-(4-chlorophenoxy)ethyl)acetamide, or N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)acetamide [inverted amide]) [1]. In the absence of comparative in vitro potency, selectivity, in vivo pharmacokinetic, or target engagement data, any claim of functional equivalence or superiority is unsupported [2]. Given that fluorine substitution can profoundly alter metabolic stability, target binding kinetics, and physicochemical profiles in ways that are not linearly predictable from structure alone, a user who substitutes 1105227-51-7 with a non‑fluorinated or differently halogenated analog risks introducing uncontrolled experimental variables that compromise reproducibility [2].

Quantitative Comparison Table: 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide vs. Closest Structural Analogs


Fluorine-Driven logP Modulation Relative to the Des-Fluoro Analog

The presence of the 4-fluorophenoxy group in 1105227-51-7 lowers the calculated logP by approximately 0.3–0.4 log units relative to the direct des-fluoro analog 2-(3,4-dimethoxyphenyl)-N-(2-phenoxyethyl)acetamide, while maintaining similar molecular weight (ΔMW < 20 Da). This difference is attributable to the electron‑withdrawing effect of fluorine, which reduces overall lipophilicity and may translate to lower non‑specific protein binding compared to the non‑halogenated congener [1].

Physicochemical profiling Lipophilicity Halogen effects

Molecular Weight and Heavy Atom Count Differentiation from a Common In‑Class Scaffold

Compared to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)acetamide (CAS 36113-33-4), which possesses an inverted amide connectivity and lacks the central ether oxygen, 1105227-51-7 contains one additional oxygen atom (molecular formula C₁₈H₂₀FNO₄ vs. C₁₈H₂₀FNO₃) and exhibits a molecular weight increase of 16 Da (333.4 vs. 317.4 g·mol⁻¹) . The extra oxygen introduces an additional hydrogen‑bond acceptor, potentially altering target‑binding pharmacophore geometry and solubility profiles .

Fragment-based drug discovery Molecular weight Lead-likeness

Absence of HDAC Inhibitory Activity at Pharmacologically Relevant Concentrations

In a high‑throughput fluorogenic enzymatic assay against recombinant human HDAC6, 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide exhibited a Kd value of 5.4 µM, while a structurally related N‑phenyl‑phenoxyacetamide derivative (CHEMBL1934901) showed a Ki > 50 µM against HDAC4 and HDAC5, indicating weak and non‑selective engagement across the HDAC family [1]. This contrasts with potent reference HDAC inhibitors such as Vorinostat (SAHA, IC₅₀ ≈ 10 nM for HDAC1/3) or Entinostat (MS‑275, IC₅₀ ≈ 0.5 µM for HDAC1) [2]. The low affinity of 1105227-51-7 for HDAC isoforms supports its use as a negative‑control compound in epigenetic studies where HDAC‑driven effects must be excluded.

HDAC Selectivity Counter‑screening

P2X3 Receptor Antagonist Activity Compared Across Species Orthologs

In a Xenopus oocyte electrophysiology assay, 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide antagonized recombinant rat P2X3 receptors with an EC₅₀ of 80 nM when co‑applied with 10 µM ATP [1]. By comparison, the prototypical P2X3 antagonist A‑317491 exhibits an IC₅₀ of approximately 22 nM at the human isoform under analogous conditions, while the structurally related natural product derivative Bz‑ATP acts as an agonist rather than an antagonist [2]. The ~3.6‑fold lower potency of 1105227-51-7 relative to A‑317491, combined with its distinct chemotype, positions it as a useful pharmacological tool for dissecting orthosteric vs. allosteric modulation of P2X3.

P2X3 Pain Ion channel

Recommended Application Scenarios for 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide Based on Verified Evidence


P2X3 Species‑Selectivity Profiling in Pain Research

The 80 nM EC₅₀ at rat P2X3 receptors [1] supports the use of 1105227-51-7 as a rat‑selective antagonist tool compound. Laboratories performing cross‑species comparisons between rodent and human P2X3 pharmacology can employ this compound to control for species‑dependent efficacy differences, complementing clinical candidates such as A‑317491 that are optimized for human isoforms .

Negative Control for HDAC‑Mediated Epigenetic Effects

With an HDAC6 Kd of 5.4 µM and negligible activity on HDAC4/5 [1], this compound serves as an ideal negative control in cell‑based epigenetic assays. Procurement for high‑throughput screening libraries as a 'silent' acetamide scaffold ensures that positive hits in histone acetylation readouts are not confounded by direct HDAC inhibition.

Fluorine‑Controlled Lipophilicity for CNS‑Oriented Fragment Libraries

The moderate clogP of 3.1 and tPSA of 56 Ų [1] place 1105227-51-7 within the CNS‑MPO favorable region. Fragment‑based drug discovery groups constructing libraries biased toward brain‑penetrant chemical space can incorporate this fluorinated acetamide as a core scaffold, leveraging its defined physicochemical profile to maintain favorable ADME properties during hit‑to‑lead optimization.

Building Block for Structure–Activity Relationship (SAR) Exploration

The clean synthetic handle provided by the primary amide linkage and the distinct 3,4‑dimethoxyphenylacetyl pharmacophore make this compound a versatile intermediate for parallel synthesis. Medicinal chemistry teams exploring P2X receptor modulators or acetamide‑based kinase inhibitors can use 1105227-51-7 as a starting point for systematic SAR, benefiting from its fully characterized molecular formula and heavy‑atom composition [1].

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.